zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride
Overview
Description
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is a compound that features a zinc ion coordinated with a 2-amino-3-methyl-4H-imidazol-5-one ligand and two chloride ions. This compound belongs to the class of imidazolones, which are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group. Imidazolones are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and natural product synthesis .
Mechanism of Action
Target of Action
It is known that imidazole, a core component of this compound, is a key part of many biologically active molecules, including histidine, purine, histamine, and dna-based structures . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been found to show good antioxidant potential .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride typically involves the coordination of zinc ions with the imidazolone ligand in the presence of chloride ions. One common method involves the reaction of zinc chloride with 2-amino-3-methyl-4H-imidazol-5-one under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride can undergo various chemical reactions, including:
Oxidation: The imidazolone ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the imidazolone ring.
Substitution: The chloride ions can be substituted with other ligands, such as bromide or iodide, through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine or iodine). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the imidazolone ring, while substitution reactions may produce halogenated derivatives of the compound .
Scientific Research Applications
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential role in biological systems, such as enzyme inhibitors or metal ion transporters.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or bacterial infections, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Zinc;2-amino-3-methyl-4H-imidazol-5-one;bromide
- Zinc;2-amino-3-methyl-4H-imidazol-5-one;iodide
- Zinc;2-amino-3-methyl-4H-imidazol-5-one;fluoride
Uniqueness
Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is unique due to its specific coordination environment and the presence of chloride ions. This compound exhibits distinct chemical reactivity and stability compared to its halogenated analogs, making it suitable for specific applications in research and industry .
Properties
CAS No. |
62708-52-5 |
---|---|
Molecular Formula |
C8H14Cl2N6O2Zn |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
zinc;2-imino-1-methylimidazolidin-4-one;dichloride |
InChI |
InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2 |
InChI Key |
SDBNHMFCQJHUNL-UHFFFAOYSA-L |
SMILES |
CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
CN1CC(=O)NC1=N.CN1CC(=O)NC1=N.[Cl-].[Cl-].[Zn+2] |
melting_point |
303 °C (decomposes) |
62708-52-5 | |
physical_description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] Solid |
Related CAS |
62708-52-5 |
solubility |
80.1 mg/mL at 16 °C |
vapor_pressure |
0.000217 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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